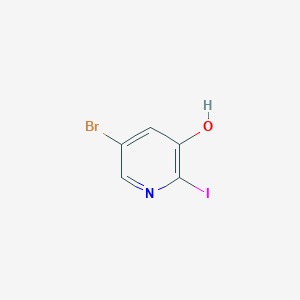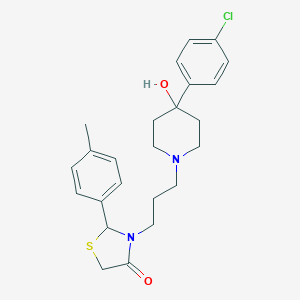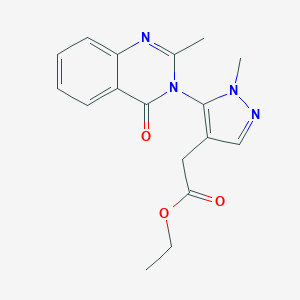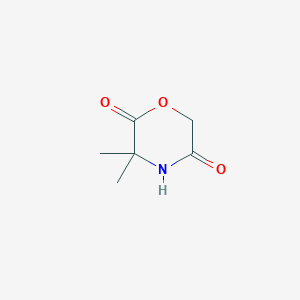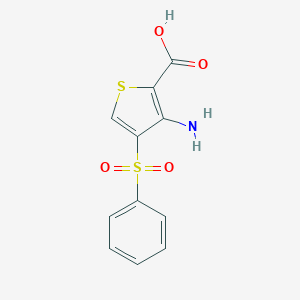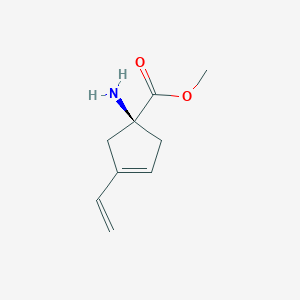
methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate, also known as ACE or ACE inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications. ACE is an enzyme that plays a crucial role in regulating blood pressure, and inhibitors of this enzyme have been shown to be effective in treating hypertension, heart failure, and other cardiovascular disorders.
Mécanisme D'action
Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors work by blocking the activity of the methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that can increase blood pressure and promote the development of cardiovascular disease. By inhibiting the production of angiotensin II, methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors can help to lower blood pressure and improve cardiovascular function.
Effets Biochimiques Et Physiologiques
In addition to their effects on blood pressure and cardiovascular function, methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors have been shown to have a number of other biochemical and physiological effects. For example, methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors can improve endothelial function, reduce inflammation, and enhance insulin sensitivity.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors have several advantages for use in laboratory experiments. They are relatively easy to synthesize and can be readily modified to produce analogs with different properties. However, there are also some limitations to their use, including their potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several areas of future research that could be pursued in the study of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors. One area of interest is the development of more selective and potent inhibitors that can target specific isoforms of the methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate enzyme. Another area of research is the exploration of the potential therapeutic applications of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors in other disease states, such as diabetes and cancer. Finally, there is also interest in developing new methods for delivering methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors to specific tissues or organs, such as the heart or kidneys.
Méthodes De Synthèse
The synthesis of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors typically involves the modification of natural peptides or the development of synthetic compounds that mimic the structure of these peptides. One common method for synthesizing methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors involves the use of solid-phase peptide synthesis, which involves the stepwise assembly of amino acid residues on a solid support.
Applications De Recherche Scientifique
Methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors have been extensively studied for their potential therapeutic applications in the treatment of hypertension, heart failure, and other cardiovascular disorders. Several large-scale clinical trials have demonstrated the effectiveness of methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate inhibitors in reducing blood pressure and improving cardiovascular outcomes in patients with these conditions.
Propriétés
Numéro CAS |
194287-38-2 |
|---|---|
Nom du produit |
methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate |
Formule moléculaire |
C9H13NO2 |
Poids moléculaire |
167.2 g/mol |
Nom IUPAC |
methyl (1S)-1-amino-3-ethenylcyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C9H13NO2/c1-3-7-4-5-9(10,6-7)8(11)12-2/h3-4H,1,5-6,10H2,2H3/t9-/m0/s1 |
Clé InChI |
LTESORDYGVRYAI-VIFPVBQESA-N |
SMILES isomérique |
COC(=O)[C@@]1(CC=C(C1)C=C)N |
SMILES |
COC(=O)C1(CC=C(C1)C=C)N |
SMILES canonique |
COC(=O)C1(CC=C(C1)C=C)N |
Synonymes |
3-Cyclopentene-1-carboxylicacid,1-amino-3-ethenyl-,methylester,(1S)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



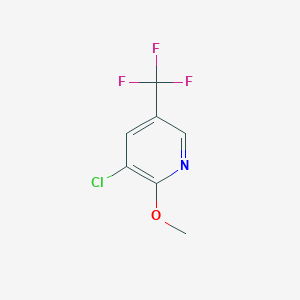
![2-[(4-Chlorophenyl)thio]-6-methoxypyridin-3-amine](/img/structure/B63375.png)

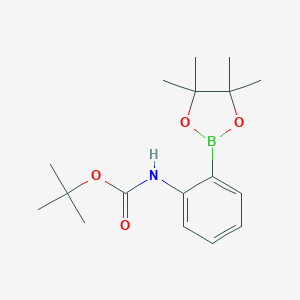
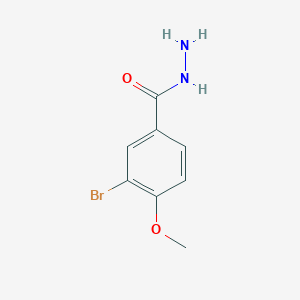
![1-[(1R,3R)-3-(2-Hydroxyethyl)-2,2-dimethylcyclobutyl]ethanone](/img/structure/B63385.png)
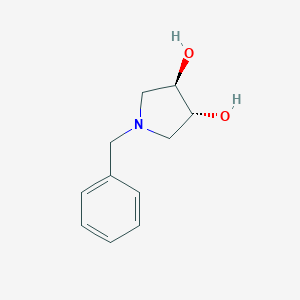
![1,3-dimethyl-11H-purino[8,7-b]quinazoline-2,4,6-trione](/img/structure/B63392.png)
